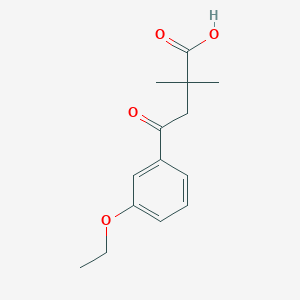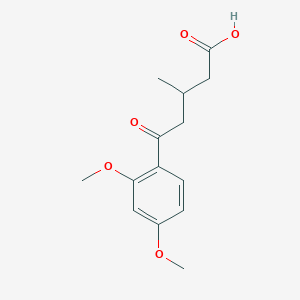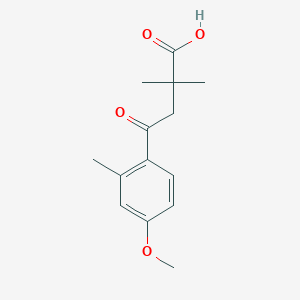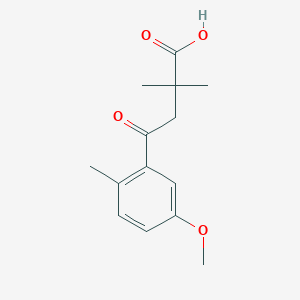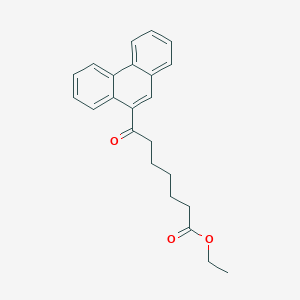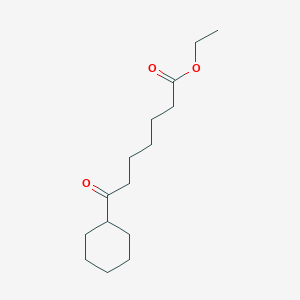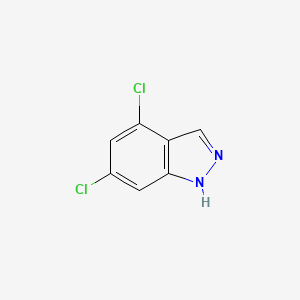
4,6-Dichloro-1H-indazole
Übersicht
Beschreibung
4,6-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-1H-indazole consists of a pyrazole ring fused to a benzene ring, with two chlorine atoms attached at the 4th and 6th positions . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For instance, they can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
4,6-Dichloro-1H-indazole has a molecular weight of 187.026 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
4,6-Dichloro-1H-indazole: derivatives have been studied for their potential as tyrosine kinase inhibitors in cancer therapy. These compounds can inhibit fibroblast growth factor receptors (FGFR), which are implicated in various types of cancers .
Anti-Inflammatory Agents
Indazole compounds, including those with a 4,6-dichloro substitution, have been explored for their anti-inflammatory properties . They can act as inhibitors of cyclo-oxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators in diseases like osteoarthritis .
Herbicidal Activity
In agriculture, 4,6-Dichloro-1H-indazole derivatives have been designed to discover potential herbicidal molecules. These compounds have shown to exhibit excellent inhibition properties against weed root growth, offering a new approach to plant protection .
Antimicrobial Applications
The indazole nucleus, including the 4,6-dichloro variant, has been associated with a wide range of antimicrobial activities . This includes moderate-to-high activity against various bacterial strains such as Staphylococcus spp., Pseudomonas aeruginosa, and Escherichia coli .
Environmental Science
In environmental science, the 4,6-Dichloro-1H-indazole framework is used in the design of molecules that can potentially affect plant growth and development, influencing the study of phytopathogenic types of fungus and other plant-affecting organisms .
Analytical Chemistry
In the field of analytical chemistry, 4,6-Dichloro-1H-indazole is a compound of interest due to its role in the synthesis of various heterocyclic compounds. Its derivatives are key in developing new analytical methods and materials for chemical analysis .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4,6-Dichloro-1H-indazole is a type of indazole-containing compound . Indazole derivatives have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Indazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Eigenschaften
IUPAC Name |
4,6-dichloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTXUMXAFXKIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646195 | |
| Record name | 4,6-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-58-4 | |
| Record name | 4,6-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


